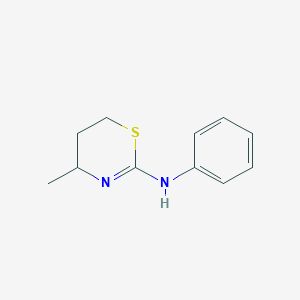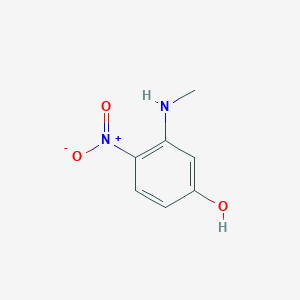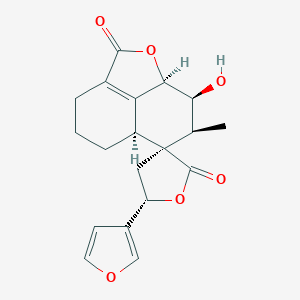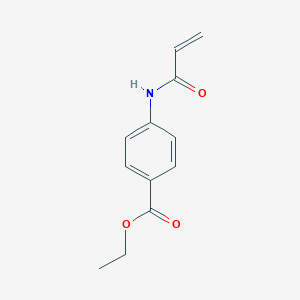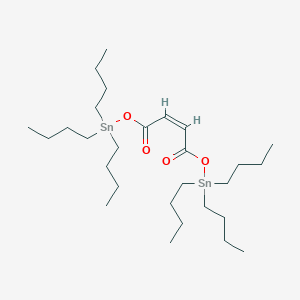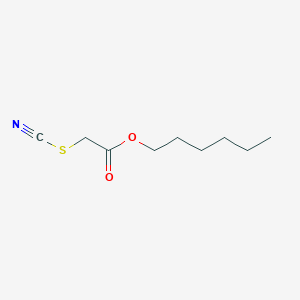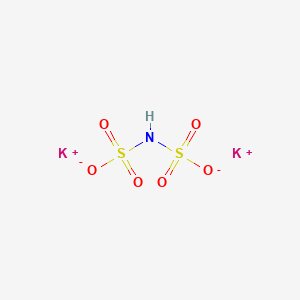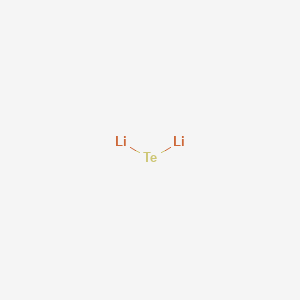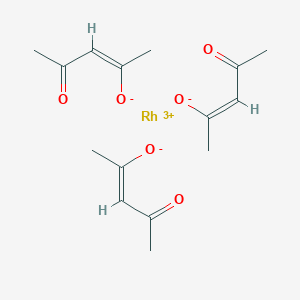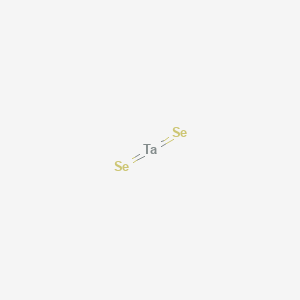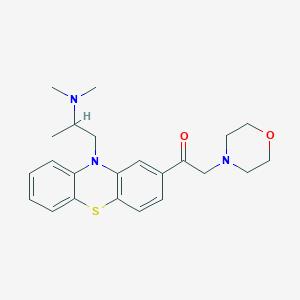
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the phenothiazine family, which is widely used in medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- is complex and varies depending on the application. In medicine, this compound acts by blocking dopamine receptors, which reduces the symptoms of psychosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In cancer treatment, it induces apoptosis and inhibits cell proliferation. In agriculture, it acts by disrupting the nervous system of insects and inhibiting plant growth.
Efectos Bioquímicos Y Fisiológicos
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has various biochemical and physiological effects depending on the application. In medicine, it can cause sedation, hypotension, and extrapyramidal symptoms. In agriculture, it can cause toxicity to non-target organisms and environmental pollution. In material science, it can affect the properties of the synthesized materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has several advantages and limitations for lab experiments. Its availability, low cost, and ease of synthesis make it an attractive compound for scientific research. However, its toxicity, instability, and potential environmental impact limit its use in some applications.
Direcciones Futuras
There are several future directions for the study of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)-. In medicine, further research is needed to explore its potential as an antipsychotic, anti-inflammatory, and anticancer agent. In agriculture, more studies are required to evaluate its efficacy and safety as an insecticide and herbicide. In material science, it can be used as a building block for the synthesis of new materials with unique properties. Overall, the study of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has the potential to contribute to various fields and lead to the development of new technologies and treatments.
Métodos De Síntesis
The synthesis of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- involves the condensation reaction between 10-chloro-2-(morpholinoacetyl)phenothiazine and 2-(dimethylamino)propylamine. This reaction yields a yellow solid that can be purified through recrystallization. The purity and yield of the compound can be determined through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has been extensively studied in scientific research due to its potential applications in various fields. In medicine, this compound has been investigated for its antipsychotic, anti-inflammatory, and anticancer properties. In agriculture, it has been explored for its insecticidal and herbicidal activities. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
13082-24-1 |
|---|---|
Nombre del producto |
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- |
Fórmula molecular |
C23H29N3O2S |
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C23H29N3O2S/c1-17(24(2)3)15-26-19-6-4-5-7-22(19)29-23-9-8-18(14-20(23)26)21(27)16-25-10-12-28-13-11-25/h4-9,14,17H,10-13,15-16H2,1-3H3 |
Clave InChI |
WLZQYAHCMAYIJT-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4)N(C)C |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4)N(C)C |
Sinónimos |
10-(2-Dimethylaminopropyl)-10H-phenothiazin-2-yl(morpholinomethyl) ketone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



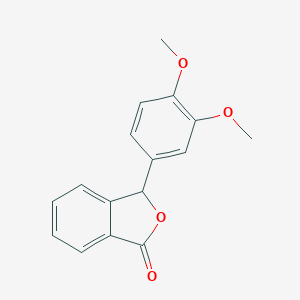
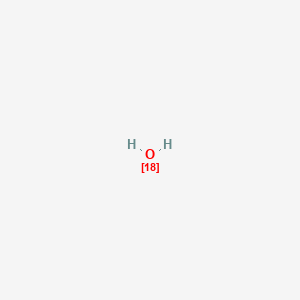
![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
